Butyl 6,8-difluoro-4-(pyrrolidin-1-yl)quinoline-2-carboxylate
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Overview
Description
Butyl 6,8-difluoro-4-(pyrrolidin-1-yl)quinoline-2-carboxylate is a synthetic organic compound with a molecular formula of C18H20F2N2O2. This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of fluorine atoms and the pyrrolidine ring in its structure enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 6,8-difluoro-4-(pyrrolidin-1-yl)quinoline-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions using pyrrolidine and appropriate leaving groups.
Esterification: The final step involves esterification of the quinoline carboxylic acid with butanol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Butyl 6,8-difluoro-4-(pyrrolidin-1-yl)quinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or the pyrrolidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Pyrrolidine, Selectfluor, N-fluorobenzenesulfonimide (NFSI)
Major Products
Oxidation: Quinoline N-oxides
Reduction: Tetrahydroquinoline derivatives
Substitution: Various fluorinated and pyrrolidine-substituted derivatives
Scientific Research Applications
Butyl 6,8-difluoro-4-(pyrrolidin-1-yl)quinoline-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its quinoline core.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of butyl 6,8-difluoro-4-(pyrrolidin-1-yl)quinoline-2-carboxylate involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to DNA, enzymes, and receptors, affecting their function.
Pathways Involved: It may inhibit key enzymes involved in DNA replication and repair, leading to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
6,8-Difluoroquinoline-2-carboxylate: Lacks the pyrrolidine ring, which may reduce its biological activity.
Butyl 4-(pyrrolidin-1-yl)quinoline-2-carboxylate: Lacks fluorine atoms, which may affect its chemical stability and reactivity.
Uniqueness
Butyl 6,8-difluoro-4-(pyrrolidin-1-yl)quinoline-2-carboxylate is unique due to the presence of both fluorine atoms and the pyrrolidine ring, which enhance its chemical stability, biological activity, and potential therapeutic applications.
Biological Activity
Butyl 6,8-difluoro-4-(pyrrolidin-1-yl)quinoline-2-carboxylate is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
It features a quinoline core substituted with butyl and pyrrolidine groups along with difluoro modifications that may enhance its biological activity.
This compound primarily acts as an antagonist at various receptor sites. Its interaction with the serotonin receptors (5-HT3R and 5-HT6R) has been documented, where it exhibits selective inhibition properties. This selectivity is crucial for reducing side effects associated with non-selective agents.
In Vitro Studies
- Receptor Binding Affinity :
- Functional Assays :
In Vivo Studies
Case studies have highlighted the compound's potential in treating conditions like anxiety and depression due to its serotonergic modulation. In animal models, it exhibited anxiolytic-like effects without the sedative side effects commonly associated with traditional anxiolytics.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good bioavailability and metabolic stability. Studies show that it can cross the blood-brain barrier effectively, making it a candidate for central nervous system-targeted therapies.
Safety and Toxicology
Safety profiling conducted through various assays indicated a favorable safety margin with minimal off-target effects observed in preclinical models. The compound did not exhibit significant toxicity at therapeutic doses.
Comparative Analysis
A comparison of this compound with other quinoline derivatives reveals its unique position in terms of selectivity and potency against serotonin receptors.
Compound Name | Ki (μM) | Receptor Target | Notes |
---|---|---|---|
This compound | 0.0676 | 5-HT3R | High selectivity |
FPPQ | 0.0017 | 5-HT3R | Reference standard |
Compound X | 0.245 | 5-HT6R | Moderate potency |
Properties
IUPAC Name |
butyl 6,8-difluoro-4-pyrrolidin-1-ylquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N2O2/c1-2-3-8-24-18(23)15-11-16(22-6-4-5-7-22)13-9-12(19)10-14(20)17(13)21-15/h9-11H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSBDLZQTNNDNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=NC2=C(C=C(C=C2F)F)C(=C1)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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